molecular formula C9H11NO4 B14242055 N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide CAS No. 256505-72-3

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide

Katalognummer: B14242055
CAS-Nummer: 256505-72-3
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: WBKGXMRHDRNWRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of hydroxyl and formamide functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide typically involves the reaction of 4-hydroxy-3,5-bis(hydroxymethyl)benzaldehyde with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and formamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-Hydroxy-3,5-dimethylphenyl]formamide
  • N-[4-Hydroxy-3,5-di(hydroxymethyl)phenyl]acetamide

Uniqueness

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide is unique due to the presence of both hydroxyl and formamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Eigenschaften

CAS-Nummer

256505-72-3

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

N-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO4/c11-3-6-1-8(10-5-13)2-7(4-12)9(6)14/h1-2,5,11-12,14H,3-4H2,(H,10,13)

InChI-Schlüssel

WBKGXMRHDRNWRS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CO)O)CO)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.